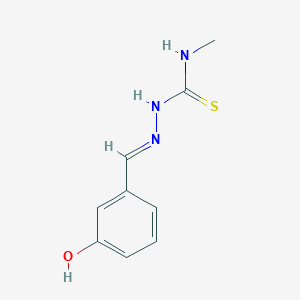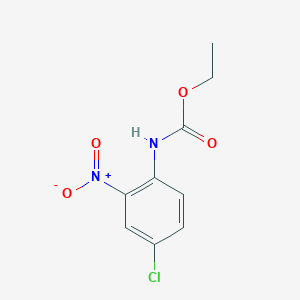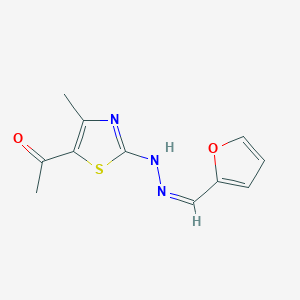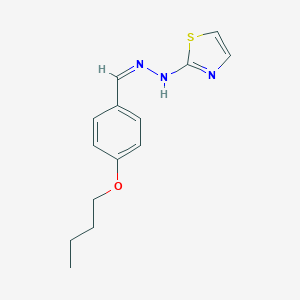
3-hydroxybenzaldehyde N-methylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxybenzaldehyde N-methylthiosemicarbazone (HBMT) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiosemicarbazone derivative of 3-hydroxybenzaldehyde, which is a natural compound found in many plants. HBMT has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 3-hydroxybenzaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. 3-hydroxybenzaldehyde N-methylthiosemicarbazone has been shown to scavenge free radicals and reduce oxidative damage in cells, which may contribute to its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-hydroxybenzaldehyde N-methylthiosemicarbazone has been shown to possess a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-hydroxybenzaldehyde N-methylthiosemicarbazone has also been shown to reduce inflammation in various animal models of disease, including arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-hydroxybenzaldehyde N-methylthiosemicarbazone in scientific research is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using 3-hydroxybenzaldehyde N-methylthiosemicarbazone is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-hydroxybenzaldehyde N-methylthiosemicarbazone, including the development of new drug candidates based on its structure and properties. Further research is needed to fully understand the mechanism of action of 3-hydroxybenzaldehyde N-methylthiosemicarbazone and its potential applications in various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 3-hydroxybenzaldehyde N-methylthiosemicarbazone for various applications.
Méthodes De Synthèse
3-hydroxybenzaldehyde N-methylthiosemicarbazone can be synthesized through the reaction of 3-hydroxybenzaldehyde with N-methylthiosemicarbazide in the presence of a suitable catalyst. The product is obtained as a yellow crystalline solid with a melting point of around 170-172°C. The synthesis of 3-hydroxybenzaldehyde N-methylthiosemicarbazone has been optimized in recent years to improve yield and purity, making it more accessible for scientific research.
Applications De Recherche Scientifique
3-hydroxybenzaldehyde N-methylthiosemicarbazone has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
Nom du produit |
3-hydroxybenzaldehyde N-methylthiosemicarbazone |
|---|---|
Formule moléculaire |
C9H11N3OS |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C9H11N3OS/c1-10-9(14)12-11-6-7-3-2-4-8(13)5-7/h2-6,13H,1H3,(H2,10,12,14)/b11-6+ |
Clé InChI |
CBHQZOPPFQGJKR-IZZDOVSWSA-N |
SMILES isomérique |
CNC(=S)N/N=C/C1=CC(=CC=C1)O |
SMILES |
CNC(=S)NN=CC1=CC(=CC=C1)O |
SMILES canonique |
CNC(=S)NN=CC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)

